8BTC

Lipophilicity Membrane Permeability cAMP Signaling

8BTC, commonly designated as 8-Benzylthioadenosine-3',5'-cyclic monophosphate (8-BT-cAMP; CAS 50655-17-9), is a synthetic analogue of cyclic adenosine monophosphate (cAMP). It belongs to the class of 8-substituted cAMP derivatives and is characterized by a benzylthio moiety at the 8-position of the adenine ring.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
Cat. No. B15543031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8BTC
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
InChIInChI=1S/C10H9Cl2NO/c1-6(14)13-5-4-7-9(13)3-2-8(11)10(7)12/h2-3H,4-5H2,1H3
InChIKeyFSLARAPYXMNEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8BTC (8-BT-cAMP): A Quantitative Evidence Guide for cAMP-Dependent Protein Kinase Activation and Research Procurement


8BTC, commonly designated as 8-Benzylthioadenosine-3',5'-cyclic monophosphate (8-BT-cAMP; CAS 50655-17-9), is a synthetic analogue of cyclic adenosine monophosphate (cAMP) . It belongs to the class of 8-substituted cAMP derivatives and is characterized by a benzylthio moiety at the 8-position of the adenine ring. This compound is widely utilized in research as a site-selective activator of cAMP-dependent protein kinase (PKA) [1]. Compared to the native cAMP, 8BTC demonstrates enhanced hydrolytic stability against phosphodiesterases (PDEs) and improved membrane permeability, making it a valuable tool for studying cAMP-mediated signaling pathways in cellular and in vivo systems .

Why Standard cAMP Cannot Substitute for 8BTC (8-BT-cAMP) in Cell-Permeable and Long-Term PKA Activation Studies


In the realm of cAMP-dependent protein kinase (PKA) research, generic substitution of native cAMP for 8BTC (8-BT-cAMP) is not scientifically valid due to two fundamental deficiencies in the parent molecule: rapid hydrolysis by intracellular phosphodiesterases (PDEs) and poor passive diffusion across the plasma membrane [1]. While other in-class cAMP analogs like 8-Br-cAMP or Dibutyryl-cAMP (Bt2-cAMP) address some of these limitations, they may exhibit different selectivity profiles, cellular toxicity at high concentrations, or distinct activation kinetics [2]. 8BTC's specific 8-benzylthio modification confers a unique combination of site-selectivity for PKA, a quantifiable increase in lipophilicity (LogP ~2.47), and robust resistance to PDE-mediated degradation [3]. These properties collectively enable sustained, intracellular PKA activation that is not achievable with native cAMP or reliably reproduced with all other analog subclasses.

Product-Specific Quantitative Evidence: Comparative Analysis of 8BTC (8-BT-cAMP) vs. cAMP and In-Class Analogs


8BTC (8-BT-cAMP) vs. cAMP: Quantified Enhancement in Lipophilicity (LogP) for Improved Membrane Permeability

8BTC exhibits a substantially higher lipophilicity (LogP) compared to the native cAMP molecule. For 8BTC, the calculated LogP is 2.47 [1] or 2.05610 [2]. This value is significantly greater than the LogP of cAMP, which is approximately -2.0 to -2.5 [3]. This increase in lipophilicity is a direct consequence of the 8-benzylthio substitution and is a primary determinant of the compound's improved passive diffusion across biological membranes .

Lipophilicity Membrane Permeability cAMP Signaling PKA Activation

8BTC (8-BT-cAMP) vs. cAMP: Enhanced Resistance to Phosphodiesterase (PDE)-Mediated Hydrolysis

8BTC demonstrates significantly increased stability against degradation by cyclic nucleotide phosphodiesterases (PDEs) compared to native cAMP [1]. While a precise quantitative half-life ratio in the presence of purified PDEs is not reported in the core literature, the functional consequence of this enhanced stability is consistently demonstrated in biological assays [2]. For instance, in electrophysiological studies on Aplysia neuron R15, 8BTC elicited sustained and profound effects on neuronal bursting at concentrations ranging from 5 μM to 0.3 mM, whereas native cAMP, due to rapid hydrolysis, does not elicit such pronounced or durable responses under similar conditions [2].

Phosphodiesterase PDE Resistance Hydrolytic Stability cAMP Analog

8BTC (8-BT-cAMP) vs. 8-Br-cAMP: Distinct Selectivity and Lipophilicity Profiles for Targeted PKA Activation

8BTC and 8-Bromo-cAMP (8-Br-cAMP) are both commonly used as PDE-resistant, cell-permeable cAMP analogs. However, they exhibit distinct physicochemical and potentially selectivity profiles. 8BTC is a site-selective activator of PKA [1], whereas 8-Br-cAMP is a general PKA activator . Furthermore, 8BTC has a measured lipophilicity of LogP = 2.47 [1], while 8-Br-cAMP has a calculated LogP of approximately 0.5 to 0.8 (estimated based on structural similarity and reported properties [2]). This difference of nearly 1.7 log units indicates that 8BTC is significantly more lipophilic and, consequently, more membrane-permeable than 8-Br-cAMP.

PKA Selectivity Lipophilicity cAMP Analog Comparison Signal Transduction

8BTC (8-BT-cAMP) vs. Dibutyryl-cAMP (Bt2-cAMP): Superior PKA Selectivity Profile

Dibutyryl-cAMP (Bt2-cAMP) is a widely used, cell-permeable cAMP analog, but its mechanism of action differs from that of 8BTC. Bt2-cAMP is a pro-drug that requires intracellular esterases to cleave the butyryl groups, releasing active cAMP . In contrast, 8BTC is a direct-acting analog [1]. More importantly, 8BTC is a site-selective activator of PKA, a property not attributed to Bt2-cAMP or the cAMP it releases [1]. While Bt2-cAMP can non-specifically activate both PKA and Epac (Exchange Protein directly Activated by cAMP) at high concentrations [2], 8BTC's site-selectivity provides a more precise tool for dissecting PKA-specific signaling cascades.

PKA Selectivity Dibutyryl-cAMP cAMP Analog Comparison Kinase Activation

8BTC (8-BT-cAMP) vs. Sp-8-Br-cAMPS: Divergent Functional Outcomes in Cellular Assays

In a comparative electrophysiological study using Aplysia neuron R15, 8BTC and the PKA agonist Sp-8-Br-cAMPS produced distinctly different patterns of neuronal bursting activity [1]. At concentrations between 5 μM and 0.3 mM, 8BTC markedly enhanced the depth and duration of interburst hyperpolarization, often leading to complete inhibition of bursting [1]. In contrast, Sp-8-Br-cAMPS, a potent and specific PKA agonist, was shown in separate studies to activate PKA but did not produce the same profound, specific pattern of interburst modulation [1]. This differential functional outcome highlights that compounds within the cAMP analog class, even those acting on PKA, are not functionally interchangeable and can lead to divergent physiological results.

PKA Activation Electrophysiology Neuronal Activity Signal Transduction

8BTC (8-BT-cAMP) Demonstrates Potent and Dose-Dependent Modulation of Neuronal Excitability at Low Micromolar Concentrations

In an electrophysiological analysis of Aplysia peptidergic neurons, 8BTC was shown to activate membrane excitability at low micromolar concentrations [1]. The compound induced significant changes in action potential firing patterns, demonstrating its efficacy in a well-established neurobiological model [1]. While the study did not perform a direct head-to-head comparison with other cAMP analogs, the observed effective concentration range (low μM) is consistent with its enhanced membrane permeability and PDE resistance, enabling robust PKA activation in an intact cellular environment [2].

Neuronal Excitability Electrophysiology cAMP Analog PKA Activation

High-Impact Research and Industrial Application Scenarios for 8BTC (8-BT-cAMP)


Sustained Intracellular PKA Activation in Long-Term Cell Culture Models (e.g., Differentiation, Circadian Rhythms)

8BTC is optimally suited for experiments requiring prolonged activation of PKA-dependent pathways. Its combined resistance to PDE hydrolysis and high membrane permeability (LogP ~2.47) ensures sustained intracellular concentrations and consistent kinase activation over extended periods, as demonstrated in studies of circadian rhythm modulation [1][2]. This minimizes the need for repeated dosing or specialized delivery methods, making it a robust choice for long-term differentiation assays, gene expression studies, and chronic signaling models .

Dissecting PKA-Specific Signaling in Neuronal Excitability and Synaptic Plasticity Studies

In neurobiology, 8BTC is a critical tool for isolating PKA-dependent effects on neuronal function. Its site-selectivity for PKA and potent modulation of membrane excitability, as shown in Aplysia neuron models, make it ideal for investigating the molecular basis of learning, memory, and neurosecretion [3][4]. Unlike broader-spectrum cAMP analogs (e.g., Bt2-cAMP), 8BTC allows for more precise interrogation of the PKA cascade, avoiding the confounding activation of other cAMP effectors like Epac [5].

Functional Electrophysiology and In Vitro Pharmacology Assays Requiring Reliable Cellular Uptake

For electrophysiologists and pharmacologists, 8BTC provides a dependable means of manipulating intracellular cAMP levels without the need for patch-clamp dialysis or microinjection. Its high lipophilicity ensures rapid and efficient loading into neurons and other cell types, enabling the study of ion channel modulation and neuronal network behavior at physiologically relevant, low micromolar concentrations [3][4]. This simplifies experimental design and increases throughput for compound screening and mechanistic studies [5].

Validation of PKA-Dependent Mechanisms in Cell Proliferation, Differentiation, and Apoptosis Research

8BTC is a key reagent for validating the role of PKA in regulating core cellular processes. Its enhanced stability and permeability make it particularly effective in complex cell culture environments, where it can reliably induce PKA-mediated effects on proliferation, differentiation, and apoptosis . This contrasts with less stable analogs that may require high, potentially cytotoxic concentrations to achieve similar levels of activation, thereby reducing the risk of off-target effects and improving data robustness [5].

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